Mild Cleavage Acid Lability: Xanthenyl Linker vs. Rink Amide Linker
The xanthenyl linker derived from 9-Hydroxy-9-(4-carboxyphenyl)xanthene enables complete peptide cleavage using a mild acidolysis cocktail of 1-3% TFA in dichloromethane (DCM), compared to the standard Rink amide linker which requires a significantly harsher cocktail of 95% TFA [1]. This difference allows the xanthenyl linker to release fully side-chain-protected peptide amides, whereas Rink conditions lead to global deprotection of acid-labile groups [1].
| Evidence Dimension | Cleavage Acid Lability (TFA Concentration Required) |
|---|---|
| Target Compound Data | Cleavage with 1-3% TFA in DCM (yields fully protected peptide amides) |
| Comparator Or Baseline | Rink amide linker requires 95% TFA (yields globally deprotected peptide amides) |
| Quantified Difference | A >30-fold reduction in TFA concentration required for cleavage. |
| Conditions | Standard Fmoc/tBu SPPS cleavage conditions on solid support. |
Why This Matters
This milder cleavage profile is essential for synthesizing side-chain-protected peptide fragments, a cornerstone of convergent peptide synthesis and fragment condensation strategies.
- [1] Iris Biotech GmbH. Sieber Resins for the Synthesis of C-Terminal Amides. Published June 17, 2025. View Source
